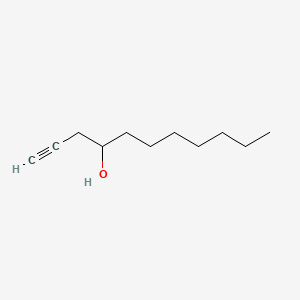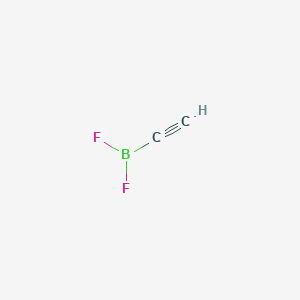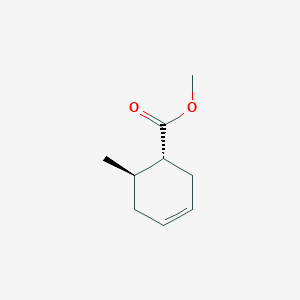![molecular formula C17H13N3O6 B14700980 1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid CAS No. 24235-62-9](/img/structure/B14700980.png)
1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a nitrofuran moiety, which is known for its significant biological activity
Preparation Methods
The synthesis of 1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves multiple steps, including nitration, oxidation, and esterification of the corresponding furan derivatives . One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then subjected to further chemical transformations to introduce the naphthyridine moiety and other functional groups.
Chemical Reactions Analysis
1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid, acetic anhydride, and sulfuric acid . Major products formed from these reactions include nitrofuran derivatives and naphthyridine compounds .
Scientific Research Applications
The nitrofuran moiety is known for its antimicrobial properties, making it a valuable component in the development of new antibacterial agents . Additionally, the compound’s unique chemical structure allows it to interact with various biological targets, making it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of 1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the inhibition of bacterial enzymes involved in the degradation of glucose and pyruvate . This activity affects enzymes such as pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase . The compound is converted by bacterial nitroreductases to electrophilic intermediates, which inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins .
Comparison with Similar Compounds
Similar compounds to 1-Ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid include other nitrofuran derivatives and naphthyridine compounds . These compounds share similar chemical structures and biological activities but differ in their specific functional groups and molecular targets . The unique combination of the nitrofuran and naphthyridine moieties in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties .
Properties
CAS No. |
24235-62-9 |
|---|---|
Molecular Formula |
C17H13N3O6 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
1-ethyl-7-[2-(5-nitrofuran-2-yl)ethenyl]-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H13N3O6/c1-2-19-9-13(17(22)23)15(21)12-7-4-10(18-16(12)19)3-5-11-6-8-14(26-11)20(24)25/h3-9H,2H2,1H3,(H,22,23) |
InChI Key |
RTBGMVRXYPTHFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C=CC3=CC=C(O3)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)

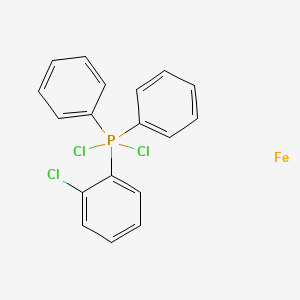
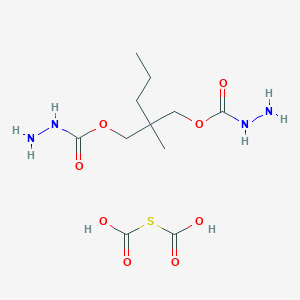
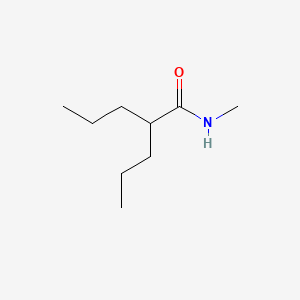
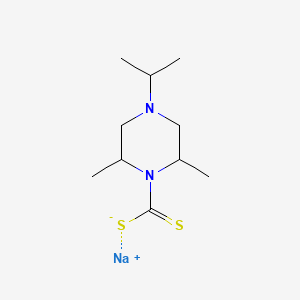
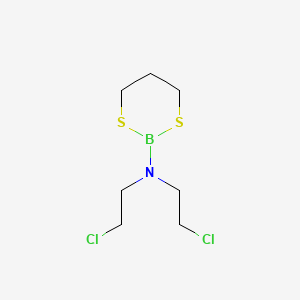
![2-{[2-(Methoxycarbonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14700945.png)
![3,3'-[(Phenylimino)diethane-2,1-diyl]bis(1,3-benzothiazol-2(3h)-one)](/img/structure/B14700951.png)

